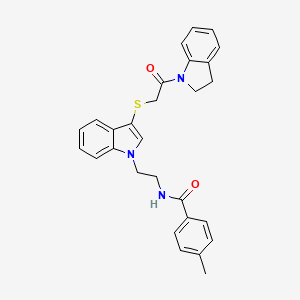

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, making it aromatic in nature . The compound also contains an indolin-1-yl group and a thioether linkage.Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease . Two compounds were found to be potent in inhibiting AChE .

Antioxidant Activity

Indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests potential antioxidant applications.

Treatment of Ischemic Stroke

Indoline derivatives have been used as multifunctional neuroprotective agents for battling ischemic stroke . Some compounds significantly elevated the cell survival rate .

Anti-Cancer Activity

Indolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines . One compound was even more potent than adriamycin, a positive control .

Neuroglioma Treatment

A compound similar to the ones , isolated from Selaginella pulvinata plant, has shown potent inhibitory activity against neuroglioma cell proliferation through increasing apoptosis .

Inhibition of Cell Migration

The same compound also suppressed the migration of neuroglioma H4 cells .

Induction of Cell Cycle Arrest

This compound increased cell cycle arrest, which is a major regulatory mechanism of cell proliferation .

Induction of Apoptosis

The compound induced apoptosis in neuroglioma H4 cells . This could be a potential anti-tumor drug against neuroglioma .

Wirkmechanismus

Target of Action

Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.

Biochemical Pathways

The compound may affect the cholinergic pathway, given its potential role as an AChE inhibitor . Inhibition of AChE would prevent the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. This could affect various downstream processes, including muscle contraction, heart rate, and other functions regulated by acetylcholine.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an AChE inhibitor, it could lead to increased acetylcholine levels, affecting nerve signal transmission and potentially having neuroprotective effects .

Eigenschaften

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2S/c1-20-10-12-22(13-11-20)28(33)29-15-17-30-18-26(23-7-3-5-9-25(23)30)34-19-27(32)31-16-14-21-6-2-4-8-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCOZSRQDVLUBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2414091.png)

![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)

![5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2414103.png)